1-(1,3-Benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea
Description
1-(1,3-Benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea is a urea derivative featuring a 1,3-benzodioxole moiety linked to a 2,4-difluorophenyl group via a urea bridge. The benzodioxole ring (C₇H₆O₂) contributes electron-rich aromatic properties, while the 2,4-difluorophenyl substituent enhances metabolic stability through fluorine’s electronegativity and resistance to oxidative degradation. The urea group (-NHCONH-) serves as a hydrogen-bond donor/acceptor, often critical for target binding in enzymatic inhibition.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3/c15-8-1-3-11(10(16)5-8)18-14(19)17-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESPQLXNCOMFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327156 | |
| Record name | 1-(1,3-benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
793678-38-3 | |
| Record name | 1-(1,3-benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Urea Linkage Formation: The final step involves the reaction of the benzodioxole derivative with the difluorophenyl derivative in the presence of a urea-forming reagent such as phosgene or a suitable isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Materials Science: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Research: It may serve as a tool compound for studying biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(1,3-Benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea with structurally related compounds, focusing on synthesis, molecular properties, and biological implications.
*Calculated from synthesis data in : 17.4 mg / 0.0367 mol ≈ 474 g/mol.
Structural and Functional Analysis
- Electron-Donating vs. In contrast, the thiadiazole core in the PCiB-1 analog introduces sulfur-based electronegativity and azide groups, which may improve reactivity or enable click-chemistry applications.
- Urea vs. Hydroxyurea: The hydroxyurea group in the benzofuran derivative () replaces the urea bridge, altering hydrogen-bonding capacity. Hydroxyurea is known to chelate metal ions (e.g., in ribonucleotide reductase inhibition), whereas urea derivatives like the target compound may engage in different enzyme interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1,3-Benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea, and what key reaction parameters influence yield?
- Methodology : A common approach involves coupling a benzodioxol-5-amine derivative with 2,4-difluorophenyl isocyanate under mild basic conditions. For example, in analogous syntheses, reactions are conducted in 1,4-dioxane with 4-methylmorpholine as a base at 50°C for 24 hours, yielding ~30% after purification by preparative TLC or column chromatography .
- Critical Parameters :
-
Solvent choice (polar aprotic solvents enhance reactivity).
-
Temperature control (50–60°C optimizes urea bond formation).
-
Stoichiometric ratios (1.1 equivalents of isocyanate improve conversion) .
Reactants Solvent Base Temp. (°C) Time (h) Yield Benzodioxol-5-amine + 2,4-difluorophenyl isocyanate 1,4-dioxane 4-methylmorpholine 50 24 30%
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- NMR : 1H and 13C NMR are critical for verifying urea linkage (δ ~6.5–8.5 ppm for aromatic protons) and benzodioxol methylene groups (δ ~5.9–6.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 331.08 for C14H10F2N2O3).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibitory or anticancer activity?
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to screen for inhibition of kinases like EGFR or VEGFR, given structural similarities to known urea-based inhibitors .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Compare with control compounds like sorafenib .
- Data Interpretation : EC50 values <10 μM suggest therapeutic potential; discrepancies between enzyme and cell-based assays may indicate bioavailability issues .
Q. How does the substitution pattern on the benzodioxole and difluorophenyl groups modulate biological activity?
- Structure-Activity Relationship (SAR) :
- Benzodioxole : The electron-rich dioxole ring enhances π-π stacking with hydrophobic enzyme pockets. Methyl or methoxy substitutions may improve binding .
- Difluorophenyl : Fluorine atoms at 2,4-positions increase metabolic stability and lipophilicity (logP ~2.5), critical for blood-brain barrier penetration .
- Comparative Data :
- Replacement of 2,4-difluorophenyl with 4-fluorophenyl reduces antifungal activity by ~50% .
Q. What strategies mitigate solubility challenges in pharmacological studies of this compound?
- Formulation : Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the urea nitrogen to improve bioavailability .
Data Contradictions and Resolution
- Yield Discrepancies : Solvent-free syntheses report higher yields (e.g., 45%) but lower purity compared to solution-phase methods. Prioritize purity for biological studies .
- Bioactivity Variability : Differences in enzyme inhibition (IC50) across studies may arise from assay conditions (e.g., ATP concentration). Standardize protocols using published guidelines (e.g., NIH Assay Guidance Manual) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
